1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-8-4-7-16-14(19)11-9-18(10-11)15-17-12-5-2-3-6-13(12)21-15/h2-3,5-6,11H,4,7-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDDBXKKMNSQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CN(C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the azetidine ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzo[d]thiazole derivative.
Attachment of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the azetidine derivative with an appropriate carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may play a crucial role in binding to the target site, while the azetidine ring and carboxamide group contribute to the overall stability and activity of the compound. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
- Target Compound : Combines benzothiazole (aromatic heterocycle), azetidine (small strained ring), and a methoxypropyl carboxamide chain.
- Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Features a benzamide core with an N,O-bidentate directing group.
- Lacks the benzothiazole and azetidine moieties but shares a carboxamide functional group.
- Analog 2: 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]- () Contains a thiazole ring (non-fused) with a chloro substituent and methoxyphenyl group. Differs in ring size (thiazole vs. benzothiazole) and absence of azetidine.
Physicochemical and Pharmacological Properties
Biological Activity
1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety, an azetidine ring, and a carboxamide functional group, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 303.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens and tumor cells.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. A study focusing on related benzothiazole derivatives found that they demonstrated potent activity against various bacterial and fungal strains . The minimum inhibitory concentrations (MICs) for some derivatives were reported in the range of , indicating strong antimicrobial potential .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 1 | 10.7 | 21.4 |
| 2 | 12.6 | 25.2 |
| 3 | 6.0 | 12.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell cycle progression and modulation of apoptotic pathways. In vitro assays have shown that similar benzothiazole derivatives can decrease cell viability in various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that modifications to the benzothiazole ring could enhance antimicrobial efficacy significantly .
- Antitumor Activity : In a study evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, several compounds demonstrated IC50 values indicative of strong anticancer potential, suggesting that structural variations can lead to improved therapeutic profiles .
Q & A
Basic: What are the primary synthetic routes for 1-(1,3-benzothiazol-2-yl)-N-(3-methoxypropyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine-3-carboxamide core followed by coupling with the benzothiazole moiety. Key steps include:
- Azetidine ring formation : Cyclization of β-lactam precursors or ring-closing metathesis, often using catalysts like Grubbs’ catalyst .
- Amide coupling : Reaction of azetidine-3-carboxylic acid derivatives with 3-methoxypropylamine using coupling agents (e.g., HATU or EDC) .
- Benzothiazole incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the benzothiazole group .
Optimization : Use statistical Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry). For example, fractional factorial designs can identify critical factors affecting yield, as demonstrated in thiadiazole syntheses .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the azetidine ring, benzothiazole, and methoxypropyl groups. Key signals include:
- Azetidine protons at δ 3.5–4.5 ppm (ring strain-induced shifts) .
- Benzothiazole aromatic protons at δ 7.2–8.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding in the amide group) .
Advanced: How can computational methods predict the biological targets and pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen against protein targets (e.g., kinases or GPCRs). The benzothiazole moiety may interact with hydrophobic pockets, while the azetidine’s rigidity influences binding .
- ADME Prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and blood-brain barrier penetration. The methoxypropyl group may enhance solubility but reduce membrane permeability .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times). For example, discrepancies in antifungal activity may arise from variations in fungal strains .
- Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) and validate compound purity via HPLC .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like solvent choice (DMSO vs. ethanol) .
Basic: What are the key chemical reactivity patterns of this compound under varying conditions?
Methodological Answer:
- Oxidation : The benzothiazole sulfur atom is susceptible to oxidation with H₂O₂, forming sulfoxide derivatives. Monitor via TLC .
- Hydrolysis : The azetidine ring may undergo acid-catalyzed ring-opening in HCl/MeOH, yielding linear amines. Control pH to avoid degradation .
- Thermal Stability : Conduct DSC/TGA to determine decomposition temperatures (>200°C for the crystalline form) .
Advanced: What strategies can optimize the compound’s selectivity for a target protein over off-targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole or azetidine rings. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance kinase inhibition .
- Replace the methoxypropyl group with PEGylated chains to reduce off-target binding .
- Proteome-Wide Screening : Use affinity chromatography coupled with MS to identify off-target binding partners .
- Covalent Docking : Design irreversible inhibitors by introducing reactive warheads (e.g., acrylamides) to target cysteine residues .
Basic: How can researchers validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., PI3K) and assess rescue of phenotype .
- Western Blotting : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibitors) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in compound-treated lysates .
Advanced: What experimental and computational approaches are used to study the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The methoxypropyl group may undergo O-demethylation .
- CYP450 Inhibition Assays : Test for interactions with CYP3A4/2D6 using fluorogenic substrates .
- QSAR Modeling : Train models on known benzothiazole derivatives to predict metabolic hotspots (e.g., sulfonation sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
